molecular formula C17H23N5O5 B2938009 ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-33-3

ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2938009
CAS No.: 887466-33-3
M. Wt: 377.401
InChI Key: WMYKHUJWMQRJEU-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C17H23N5O5 and its molecular weight is 377.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into the synthesis and in vitro antimicrobial activities of related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, highlights the potential of imidazo[2,1-f]purin derivatives in developing new antimicrobial agents. These compounds were synthesized through a series of reactions and showed activity against a panel of Gram-positive and Gram-negative bacteria, suggesting the broader potential of purin derivatives in antimicrobial drug development (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Antioxidant Properties

Another study focused on substituted aryl meroterpenoids from red seaweed, demonstrating significant antioxidant activities. While not directly linked to ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, this research underscores the interest in discovering compounds with potent antioxidant properties, which could be applicable in pharmaceutical and food industries (K. Chakraborty, D. Joseph, Minju Joy, Vamshi Krishna Raola, 2016).

Reactivity and Computational Study

The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational studies, indicating the scientific interest in understanding the chemical behavior of such compounds. These findings could be relevant to the research and development of this compound, especially in terms of its potential applications in various fields, including medicinal chemistry (Mossaraf Hossain, Renjith Thomas, Y. Mary, K. S. Resmi, Stevan Armaković, Sanja J. Armaković, A. Nanda, G. Vijayakumar, C. V. Alsenoy, 2018).

Properties

IUPAC Name

ethyl 2-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5/c1-5-27-12(23)10-22-15(24)13-14(19(3)17(22)25)18-16-20(7-6-8-26-4)11(2)9-21(13)16/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYKHUJWMQRJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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